molecular formula C24H27NO B12721929 2-(4-Cyclohexylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-pyrrole CAS No. 91306-82-0

2-(4-Cyclohexylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-pyrrole

Cat. No.: B12721929
CAS No.: 91306-82-0
M. Wt: 345.5 g/mol
InChI Key: AVHSVJRYSBHCRZ-UHFFFAOYSA-N
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Description

2-(4-Cyclohexylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-pyrrole is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This specific compound features a cyclohexylphenyl group and a methoxyphenyl group attached to the pyrrole ring, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclohexylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-pyrrole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution Reactions:

    Methylation: The methyl group can be introduced using methylating agents such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclohexylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(4-Cyclohexylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-pyrrole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(4-Cyclohexylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-pyrrole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1H-pyrrole: Lacks the cyclohexyl and methoxy groups, making it less complex.

    2-(4-Methoxyphenyl)-1H-pyrrole: Similar but lacks the cyclohexyl group.

    2-(4-Cyclohexylphenyl)-1H-pyrrole: Similar but lacks the methoxy group.

Uniqueness

2-(4-Cyclohexylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-pyrrole is unique due to the presence of both cyclohexyl and methoxy groups, which can influence its chemical reactivity and biological activity. These groups can enhance the compound’s ability to interact with specific molecular targets, making it a valuable molecule for research and industrial applications.

Properties

CAS No.

91306-82-0

Molecular Formula

C24H27NO

Molecular Weight

345.5 g/mol

IUPAC Name

2-(4-cyclohexylphenyl)-1-(3-methoxyphenyl)-5-methylpyrrole

InChI

InChI=1S/C24H27NO/c1-18-11-16-24(25(18)22-9-6-10-23(17-22)26-2)21-14-12-20(13-15-21)19-7-4-3-5-8-19/h6,9-17,19H,3-5,7-8H2,1-2H3

InChI Key

AVHSVJRYSBHCRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=CC(=CC=C2)OC)C3=CC=C(C=C3)C4CCCCC4

Origin of Product

United States

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